Sodium;2-[1-[[1-[3-[2-(7-chloroquinolin-2-yl)ethyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetate

Catalog No.
S15963924
CAS No.
M.F
C35H37ClNNaO3S
M. Wt
610.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium;2-[1-[[1-[3-[2-(7-chloroquinolin-2-yl)ethyl...

Product Name

Sodium;2-[1-[[1-[3-[2-(7-chloroquinolin-2-yl)ethyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetate

IUPAC Name

sodium;2-[1-[[1-[3-[2-(7-chloroquinolin-2-yl)ethyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetate

Molecular Formula

C35H37ClNNaO3S

Molecular Weight

610.2 g/mol

InChI

InChI=1S/C35H38ClNO3S.Na/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(41-23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29;/h3-9,11-12,14,16,20-21,32,40H,10,13,15,17-19,22-23H2,1-2H3,(H,38,39);/q;+1/p-1

InChI Key

IWPOHLXIZJIMST-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)CCC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)[O-])O.[Na+]

Sodium 2-[1-[[1-[3-[2-(7-chloroquinolin-2-yl)ethyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetate is a complex organic compound with the molecular formula C35H36ClNNaO4SC_{35}H_{36}ClNNaO_4S and a molecular weight of approximately 608.17 g/mol. This compound features a unique structure characterized by multiple functional groups, including a chloroquinoline moiety, which is known for its biological activity. The sodium salt form indicates its potential use in pharmaceutical applications, particularly in the treatment of various diseases where sodium salts are preferred for solubility and absorption.

The chemical reactivity of sodium 2-[1-[[1-[3-[2-(7-chloroquinolin-2-yl)ethyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetate can be explored through various synthetic pathways and transformations. Key reactions may include:

  • Nucleophilic Substitution: The presence of sulfur in the compound allows for nucleophilic substitution reactions, which could modify the sulfur-containing group.
  • Redox Reactions: Given the presence of the chloro group, reduction reactions could potentially convert it into other functional groups, enhancing its biological activity.
  • Esterification: The acetate portion of the molecule can undergo esterification reactions, which may be useful for creating derivatives with altered pharmacological properties.

Sodium 2-[1-[[1-[3-[2-(7-chloroquinolin-2-yl)ethyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetate exhibits significant biological activity attributed to its structural components. The chloroquinoline segment is particularly notable for its antimalarial properties, as seen in similar compounds. Additionally, the compound may demonstrate anti-inflammatory and analgesic effects due to the presence of phenolic groups and alkyl chains that enhance lipophilicity and receptor binding affinity.

The synthesis of sodium 2-[1-[[1-[3-[2-(7-chloroquinolin-2-yl)ethyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetate typically involves several steps:

  • Formation of Chloroquinoline Derivative: Starting from a suitable quinoline precursor, chlorination can be performed to introduce the chloro group.
  • Alkylation Reactions: Alkylation with appropriate phenolic compounds can yield the desired substituted phenyl groups.
  • Cyclopropanation: Utilizing cyclopropane chemistry to incorporate cyclopropane rings into the structure.
  • Sodium Salt Formation: Finally, neutralization with sodium hydroxide or sodium carbonate converts the carboxylic acid into its corresponding sodium salt.

Sodium 2-[1-[[1-[3-[2-(7-chloroquinolin-2-yl)ethyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetate has potential applications in:

  • Pharmaceutical Development: As a candidate for drugs targeting malaria or inflammatory conditions.
  • Research: Useful in studying mechanisms of action related to quinoline derivatives and their biological effects.
  • Chemical Synthesis: As an intermediate in synthesizing other complex organic compounds.

Interaction studies involving sodium 2-[1-[[1-[3-[2-(7-chloroquinolin-2-yl)ethyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetate focus on understanding its pharmacodynamics and pharmacokinetics. Key areas include:

  • Drug-Receptor Interactions: Evaluating binding affinities to specific receptors involved in inflammation and malaria.
  • Synergistic Effects: Investigating potential synergistic effects when combined with other therapeutic agents.
  • Toxicology Studies: Assessing safety profiles through various biological assays.

Several compounds share structural or functional similarities with sodium 2-[1-[[1-[3-[2-(7-chloroquinolin-2-yl)ethyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetate:

Compound NameStructural FeaturesBiological Activity
Montelukast SodiumContains a similar chloroquinoline structureAntileukotriene agent
ChlorpromazinePhenothiazine derivative with similar aromatic systemsAntipsychotic
QuinineNatural alkaloid with a chloroquine-like structureAntimalarial

Uniqueness

Sodium 2-[1-[[1-[3-[2-(7-chloroquinolin-2-yl)ethyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetate is unique due to its specific combination of a cyclopropane ring, multiple aromatic systems, and a sulfenamide linkage, which may enhance its pharmacological properties compared to similar compounds.

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

609.2080372 g/mol

Monoisotopic Mass

609.2080372 g/mol

Heavy Atom Count

42

Dates

Modify: 2024-08-15

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